9-isothiocyanatophenanthrene

Description

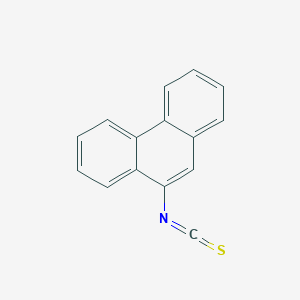

9-Isothiocyanatophenanthrene is a phenanthrene derivative featuring an isothiocyanate (-N=C=S) functional group at the 9-position. Isothiocyanates are known for their reactivity in synthesizing heterocycles and fluorescent materials, as demonstrated in acridine-based systems . Phenanthrene derivatives are widely studied for applications in environmental analysis, organic synthesis, and materials science.

Properties

CAS No. |

109340-63-8 |

|---|---|

Molecular Formula |

C15H9NS |

Molecular Weight |

235.31 g/mol |

IUPAC Name |

9-isothiocyanatophenanthrene |

InChI |

InChI=1S/C15H9NS/c17-10-16-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H |

InChI Key |

YVWFRWJMJDWYMO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S |

Other CAS No. |

109340-63-8 |

Synonyms |

9-PHENANTHRYLISOTHIOCYANATE |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Phenanthryl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 9-phenanthrylamine with thiophosgene under controlled conditions . Another method includes the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . These reactions typically require an inert atmosphere and mild temperatures to ensure high yields and purity.

Industrial Production Methods: For industrial-scale production, the synthesis of 9-Phenanthryl isothiocyanate often employs safer and more cost-effective methods. One such method involves the reaction of phenyl chlorothionoformate with 9-phenanthrylamine in the presence of a base . This method is favored due to its lower toxicity and higher efficiency.

Chemical Reactions Analysis

Types of Reactions: 9-Phenanthryl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted phenanthryl derivatives.

Addition Reactions: It can participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide can be used to oxidize 9-Phenanthryl isothiocyanate.

Reduction: Reducing agents such as lithium aluminum hydride can reduce it to the corresponding amine.

Major Products:

Substituted Phenanthryl Derivatives: Formed through substitution reactions.

Phenanthryl Amines: Formed through reduction reactions.

Scientific Research Applications

9-Phenanthryl isothiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.

Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Phenanthryl isothiocyanate involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key cellular processes . This interaction is crucial for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Phenanthrene Derivatives and Their Properties

*Note: 9-Isothiocyanatoacridine is included for its structural analogy to the hypothetical 9-isothiocyanatophenanthrene.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in 9-nitrophenanthrene enhances environmental stability, making it suitable as an analytical standard . In contrast, the isothiocyanate group (-N=C=S) is highly electrophilic, enabling nucleophilic additions (e.g., with amines or hydantoins, as in ). Methyl and phenyl groups (e.g., in 9-methyl-10-phenylphenanthrene) increase hydrophobicity, favoring applications in gas chromatography .

Synthetic Utility :

- 9-Isothiocyanatoacridine derivatives are synthesized via methylation of 9-isothiocyanatoacridine with methyl triflate, yielding fluorescent materials under mild conditions . A similar approach could theoretically apply to this compound.

- Acyloxy derivatives (e.g., 9-[3'-nitro]-benzoyloxy-10-hydroxyphenanthrene) are synthesized via photochemical methods, highlighting the versatility of phenanthrene in forming complex heterocycles .

Toxicological and Safety Considerations: Limited toxicological data exist for many substituted phenanthrenes. For example, thiophene fentanyl hydrochloride (a structurally distinct but sulfur-containing compound) lacks comprehensive toxicity profiles . This underscores the need for caution in handling reactive derivatives like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.